2-(Benzylthio)-5-nitrobenzonitrile

Medicinal Chemistry Organic Synthesis Heterocycle Synthesis

For synthetic routes requiring an ortho-benzylthio benzonitrile scaffold to construct sulfur-containing fused heterocycles (e.g., benzothiazoles), 2-(benzylthio)-5-nitrobenzonitrile (CAS 175135-67-8) is the essential intermediate. Its tri-functional architecture (benzylthio, nitro, nitrile) enables sequential transformations not feasible with simpler analogs. The 97% purity grade, supported by 1H NMR and FT-Raman data, ensures reliability for herbicide discovery SAR studies and kinase inhibitor design targeting BCR-ABL pathways.

Molecular Formula C14H10N2O2S
Molecular Weight 270.31 g/mol
CAS No. 175135-67-8
Cat. No. B061349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylthio)-5-nitrobenzonitrile
CAS175135-67-8
Synonyms2-(BENZYLTHIO)-5-NITROBENZONITRILE
Molecular FormulaC14H10N2O2S
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C#N
InChIInChI=1S/C14H10N2O2S/c15-9-12-8-13(16(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-8H,10H2
InChIKeyUVENNUQTKADSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylthio)-5-nitrobenzonitrile (CAS 175135-67-8): A Specialized Tri-functional Intermediate for Heterocyclic and Agrochemical Synthesis


2-(Benzylthio)-5-nitrobenzonitrile (CAS 175135-67-8) is a 2-alkylthio-substituted benzonitrile derivative bearing three distinct functional handles: a benzylthioether group at the ortho-position, an electron-withdrawing nitro group at the para-position (relative to the nitrile), and a nitrile moiety . This class of compounds has established utility as chemical intermediates in the preparation of herbicidally active compounds [1]. The presence of three chemically orthogonal reactive centers enables sequential or selective transformations not achievable with simpler mono- or di-functional benzonitrile analogs, positioning this compound as a versatile building block for constructing sulfur-containing heterocycles, including benzothiazoles and benzothiazinones .

Why 2-(Benzylthio)-5-nitrobenzonitrile Cannot Be Replaced by Common Benzonitrile Analogs


Generic substitution of 2-(benzylthio)-5-nitrobenzonitrile with structurally simpler benzonitrile analogs is precluded by the specific and interdependent reactivity profile conferred by its tri-functional architecture. Analogs lacking the benzylthio group (e.g., 2-chloro-5-nitrobenzonitrile, 2-nitrobenzonitrile) cannot participate in the same sulfur-mediated cyclization or cross-coupling pathways [1][2]. Conversely, analogs lacking the nitro group (e.g., 2-(benzylthio)benzonitrile) exhibit significantly altered electronic properties (LogP, PSA) that impact solubility and downstream reactivity, while also lacking the nitro handle for subsequent reduction or nucleophilic aromatic substitution [3]. Furthermore, regioisomeric variations (e.g., 3-nitrobenzonitrile derivatives) present different steric and electronic environments that can fundamentally alter reaction outcomes. The data below quantify these critical differences that directly inform synthetic route design and intermediate procurement decisions.

Quantitative Comparative Analysis: 2-(Benzylthio)-5-nitrobenzonitrile vs. Key Analogs


Orthogonal Reactive Handle Configuration vs. 2-(Benzylthio)benzonitrile

2-(Benzylthio)-5-nitrobenzonitrile possesses three distinct reactive centers (benzylthioether, nitro, nitrile), whereas the non-nitrated analog 2-(benzylthio)benzonitrile (CAS 63216-04-6) lacks the nitro handle, limiting it to two reactive centers [1][2]. This additional nitro group provides a site for reduction to an amine (enabling diazonium chemistry) and activates the aromatic ring for nucleophilic aromatic substitution (SNAr) due to its strong electron-withdrawing effect [3].

Medicinal Chemistry Organic Synthesis Heterocycle Synthesis

Electronic Property Differentiation: LogP and Topological Polar Surface Area (TPSA) vs. Non-Nitrated Analog

The nitro group in 2-(benzylthio)-5-nitrobenzonitrile significantly alters its physicochemical profile compared to the non-nitrated 2-(benzylthio)benzonitrile (CAS 63216-04-6) [1]. The target compound exhibits a predicted XLogP3 of 3.5, substantially higher than the non-nitrated analog due to the lipophilic benzylthio group, yet the nitro group increases the Topological Polar Surface Area (TPSA) to 94.9 Ų, enhancing potential for polar interactions [2].

Drug Design ADME Prediction Physicochemical Properties

Scalable Synthetic Access with High Yield vs. Alternative Thioether Formation Methods

A scalable, high-yielding synthesis of 2-(benzylthio)-5-nitrobenzonitrile is reported via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitrobenzonitrile and benzyl mercaptan . This process leverages the nitro-activated chloroarene for efficient displacement, achieving a 73% isolated yield . This contrasts with the patent literature for the broader 2-alkylthiobenzonitrile class, where alternative synthetic strategies often focus on methylthio derivatives (R1 = methyl) as the preferred embodiment for agrochemical intermediates, leaving the benzylthio analog as a specialized variant with distinct steric and electronic properties for applications beyond herbicide synthesis [1].

Process Chemistry Synthetic Methodology Scalability

Analytical Purity and Characterization for Reproducible Research

Commercially available 2-(benzylthio)-5-nitrobenzonitrile from major suppliers (Alfa Aesar / Thermo Scientific) is offered at 97% purity [1]. This level of purity is essential for research applications where impurities could confound biological assay results or synthetic outcomes. The compound is well-characterized, with reference 1H NMR (400 MHz, CDCl3) and FT-Raman spectral data available, enabling identity verification and batch-to-batch consistency assessment [2].

Analytical Chemistry Quality Control Reproducibility

Optimal Procurement Scenarios for 2-(Benzylthio)-5-nitrobenzonitrile Based on Differential Evidence


Synthesis of Fused Sulfur-Containing Heterocycles (e.g., Benzothiazoles)

When a synthetic route requires an ortho-benzylthio benzonitrile scaffold to construct sulfur-containing fused heterocycles such as benzothiazoles or 2,3-dihydrobenzothiazin-4-ones, 2-(benzylthio)-5-nitrobenzonitrile is the required intermediate . The nitro group can be reduced to an amine, enabling cyclization with the nitrile or thioether, or it can remain as an electron-withdrawing group to direct subsequent electrophilic aromatic substitutions [1]. Analogs lacking the nitro group (e.g., 2-(benzylthio)benzonitrile) cannot access the same amine-cyclization pathways, while analogs lacking the benzylthio group cannot form the requisite sulfur heterocycle [1].

Agrochemical Intermediate Development (Herbicide Scaffold Elaboration)

This compound belongs to the 2-alkylthiobenzonitrile class, which is explicitly identified in the patent literature as a useful intermediate for preparing herbicidally active compounds [1]. Specifically, it can serve as a precursor for further functionalization to access agrochemical candidates. While the methylthio analog is more common in large-scale production due to cost, the benzylthio variant offers a distinct steric and electronic profile that can be leveraged for structure-activity relationship (SAR) studies or to explore intellectual property space around proprietary herbicide scaffolds [2].

Medicinal Chemistry Building Block for Privileged Scaffold Construction

In medicinal chemistry programs targeting privileged scaffolds that require a combination of high lipophilicity (LogP 3.5) and a polar nitro handle (TPSA 94.9 Ų), 2-(benzylthio)-5-nitrobenzonitrile provides a unique physicochemical starting point [1]. This profile is particularly relevant for CNS-penetrant candidates (due to LogP) or for designing prodrugs where the nitro group can be bioreductively activated [2]. The benzylthio group itself is a recognized pharmacophore in kinase inhibition, as evidenced by the activity of (E)-α-benzylthio chalcones against BCR-ABL kinase, suggesting potential for this scaffold in inhibitor design [3].

Analytical Reference Standard for Chromatographic Method Development

Given its commercial availability at 97% purity with well-characterized spectral data (1H NMR, FT-Raman), this compound can serve as a reliable analytical reference standard for method development and validation in HPLC, LC-MS, or GC-MS assays targeting benzonitrile derivatives or related sulfur-containing aromatic compounds [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Benzylthio)-5-nitrobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.